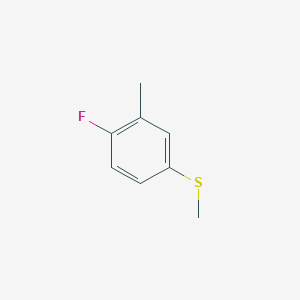

(4-FLUORO-3-METHYLPHENYL)(METHYL)SULFANE

Description

(4-Fluoro-3-methylphenyl)(methyl)sulfane is an organosulfur compound featuring a sulfane (S⁰) atom bonded to a methyl group and a substituted phenyl ring. The phenyl substituents include a fluorine atom at the para position (C4) and a methyl group at the meta position (C3) relative to the sulfane moiety. Its molecular formula is C₈H₉FS, with a molar mass of 156.2 g/mol.

Sulfanes (R–S–R') are redox-active sulfur species (RSS) capable of transferring labile sulfur atoms to biological thiols, forming persulfides (-SSH) through a process termed persulfidation. This reactivity underpins their roles in signaling, enzyme regulation, and anticancer effects. The fluorine and methyl substituents in this compound likely influence its electronic and steric properties, modulating its stability and sulfur-donor capacity.

Properties

IUPAC Name |

1-fluoro-2-methyl-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FS/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYPDCMTEZXXBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573662 | |

| Record name | 1-Fluoro-2-methyl-4-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252555-29-6 | |

| Record name | 1-Fluoro-2-methyl-4-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-Methylphenyl)(Methyl)Sulfane typically involves the reaction of 4-fluoro-3-methylphenol with methyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfane group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-Methylphenyl)(Methyl)Sulfane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfane group to a thiol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features a fluorinated methylphenyl group attached to a methyl sulfide functional group. This unique structure contributes to its reactivity and potential applications in synthetic chemistry and medicinal research.

Chemistry

In the realm of organic synthesis, (4-fluoro-3-methylphenyl)(methyl)sulfane serves as a valuable building block for creating more complex molecules. Its functional groups allow for diverse chemical modifications, making it suitable for:

- Synthesis of Pharmaceuticals : The compound can be modified to develop new drugs targeting specific diseases.

- Material Science : It is used in the development of novel materials with tailored properties.

Biology and Medicine

The biological activity of this compound has garnered attention due to its potential pharmacological properties:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens.

- Anticancer Properties : Research indicates that halogenated phenyl compounds can inhibit cancer cell growth. Studies have demonstrated cytotoxic effects against different cancer cell lines.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Industrial Applications

In industrial chemistry, this compound is utilized in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for manufacturing agrochemicals and other industrial products.

Anticancer Activity

Research has shown that halogenated phenyl compounds can effectively inhibit cancer cell growth. A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.

Enzyme Inhibition

Studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways. The presence of fluorine in similar compounds has been linked to enhanced enzyme inhibition capabilities, making it a candidate for drug development targeting metabolic diseases.

Toxicological Assessments

Environmental studies have employed quantitative structure-activity relationship (QSAR) models to predict the toxicity of similar compounds, including assessments of mutagenicity and aquatic toxicity. Understanding these aspects is critical for evaluating the safety profile of this compound in various applications.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-Methylphenyl)(Methyl)Sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares (4-fluoro-3-methylphenyl)(methyl)sulfane with structurally related sulfane derivatives and sulfones, highlighting substituent effects, molecular parameters, and reactivity:

Reactivity with Sulfane-Trapping Reagents

Sulfane sulfur compounds react with nucleophiles like cyanide (CN⁻) or phosphines (e.g., P2 in ) to release sulfur. For example, phosphine P2 rapidly traps sulfane sulfur in cysteine polysulfides and elemental sulfur (S₈) within 15 minutes. This compound is expected to exhibit slower reaction kinetics compared to less sterically hindered analogs (e.g., methyl phenyl sulfane) due to the 3-methyl group’s steric effects. In contrast, (4-(fluoromethyl)phenyl)(methyl)sulfane (Compound 11) may react faster due to the electron-withdrawing CH₂F group polarizing the S–S bond.

Spectroscopic Characterization

Compound 11 ((4-(fluoromethyl)phenyl)(methyl)sulfane ) exhibits distinct ¹H, ¹³C, and ¹⁹F NMR shifts in CD₂Cl₂:

Biological Activity

(4-Fluoro-3-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by its unique structure, which includes a fluorinated aromatic ring and a methyl sulfide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. The presence of the fluorine atom is known to enhance the compound's pharmacological properties, making it a candidate for further research into its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H9FOS, with a molecular weight of approximately 174.22 g/mol. The compound's structure allows it to participate in various chemical reactions, which are critical for its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity to target proteins, while the sulfane group can participate in redox reactions, influencing cellular processes. This dual functionality positions the compound as a versatile agent in biological systems.

Biological Activity Spectrum

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures possess antimicrobial activity against various pathogens.

- Anticancer Potential : Investigations into related compounds have shown that they can inhibit cancer cell proliferation, making this compound a candidate for anticancer drug development.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be exploited for therapeutic purposes.

Case Studies and Experimental Data

- Antimicrobial Activity : A study evaluated the antimicrobial properties of related sulfane compounds and reported significant inhibition against Gram-positive and Gram-negative bacteria. The presence of the fluorine atom was noted to enhance this activity.

- Anticancer Studies : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity. For example, compounds structurally similar to this compound showed IC50 values ranging from 5 to 20 µM against various cancer types.

- Enzyme Interaction : Research has indicated that the compound can inhibit enzymes such as carbonic anhydrase and certain kinases, which are crucial in cancer metabolism and progression.

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.